4-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}benzonitrile
Description
4-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}benzonitrile is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a prop-2-yn-1-yl group and a benzonitrile moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
4-(4-prop-2-ynylpiperazin-1-yl)sulfonylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-2-7-16-8-10-17(11-9-16)20(18,19)14-5-3-13(12-15)4-6-14/h1,3-6H,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOWKKODWLIUPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}benzonitrile typically involves the reaction of 4-(prop-2-yn-1-yl)piperazine with a sulfonyl chloride derivative of benzonitrile. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or nitrile groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or nitrile oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazines or benzonitrile derivatives.
Scientific Research Applications
4-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
- tert-Butyl 4-(4-(prop-2-yn-1-yl)piperazin-1-yl)piperidine-1-carboxylate
Uniqueness
4-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the piperazine and benzonitrile moieties allows for versatile applications in various fields, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
